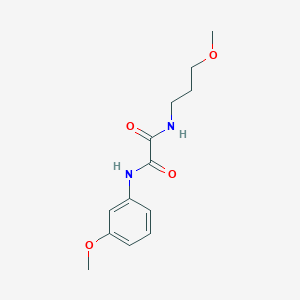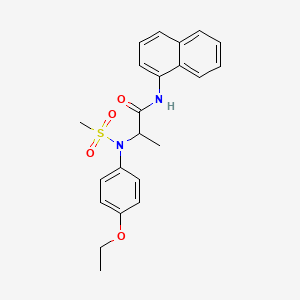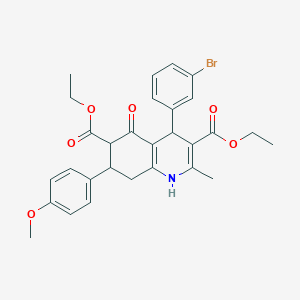
Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate is a synthetic organic compound with the molecular formula C23H24O5 and a molecular weight of 380.445 g/mol . This compound belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate typically involves the esterification of the corresponding acid with isopropyl alcohol. One common method involves the reaction of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with benzyl bromide to form the benzyl ether, followed by esterification with isopropyl bromoacetate in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial availability. the general principles of esterification and etherification reactions apply, with optimization for scale-up involving considerations of reaction time, temperature, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohols or benzoic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl ethers or esters.
Applications De Recherche Scientifique
Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized materials and compounds for research purposes.
Mécanisme D'action
The mechanism of action of Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s coumarin core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl benzyl carbinyl acetate: A related ester with similar structural features.
4-(((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)OXY)METHYL)BENZOIC ACID: Another coumarin derivative with comparable properties.
Uniqueness
Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate is unique due to its specific ester and ether functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a coumarin core with benzyl and isopropyl groups makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H24O5 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
propan-2-yl 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C23H24O5/c1-14(2)27-21(24)13-26-20-11-10-18-15(3)19(12-17-8-6-5-7-9-17)23(25)28-22(18)16(20)4/h5-11,14H,12-13H2,1-4H3 |
Clé InChI |
QBGTZYZXKLXEOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11631890.png)
![7-ethoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11631895.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclohexylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11631900.png)
![[(4,5-dimethoxy-7,11,12-trioxo-1,2,2b,8,9,9a,9b,10,11,12-decahydro-7H-2a,10-methano-6b,12a-diazacyclobuta[4,5]cycloocta[1,2,3-jk]fluoren-9-yl)oxy]acetic acid](/img/structure/B11631904.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631917.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide](/img/structure/B11631929.png)
![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11631938.png)

![3-bromo-4-ethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11631958.png)

![2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one](/img/structure/B11631977.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11631980.png)

